1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the butan-2-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the pyrazole ring can be formed through a series of condensation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and have been studied for their pharmacological activities.
Pyrrolo[3,4-b]pyridines: Another class of compounds with a related core structure, known for their biological activities.
Uniqueness
1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the specific substitution pattern on the pyrazolo[3,4-b]pyridine core. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-butan-2-ylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C10H14N4/c1-3-7(2)14-10-8(5-13-14)4-9(11)6-12-10/h4-7H,3,11H2,1-2H3 |
InChI Key |
QZMKIXJKCVOXPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=NC=C(C=C2C=N1)N |
Origin of Product |
United States |
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